4-[(Methylamino)methyl]phenol hydrochloride
Description
4-[(Methylamino)methyl]phenol hydrochloride is an organic compound featuring a phenol core substituted at the 4-position with a methylaminomethyl (-CH₂NHCH₃) group and a hydrochloride salt. The compound’s structure imparts both hydrophilic (phenolic -OH) and basic (methylamino) properties, making it suitable for pharmaceutical or biochemical research applications.
Properties
IUPAC Name |
4-(methylaminomethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-9-6-7-2-4-8(10)5-3-7;/h2-5,9-10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEULFDTSLKYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656853 | |
| Record name | 4-[(Methylamino)methyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63989-88-8 | |
| Record name | 4-[(Methylamino)methyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich Reaction Approach
The core step involves the Mannich reaction, which introduces the methylamino methyl group onto the phenol ring. This process typically employs phenol derivatives, formaldehyde, and methylamine or its derivatives.
-
- Phenol derivative (e.g., m-cresol)
- Formaldehyde (usually formalin solution)
- Methylamine (or methylamine derivatives such as dimethylamine)
-
- Solvent: Aqueous alkaline solution, often sodium hydroxide
- Temperature: Controlled at 0–15°C to prevent side reactions
- Molar Ratios: Methylamine (or derivatives), formaldehyde, and phenol are used in molar ratios around 1:1:1.2, respectively, with adjustments based on desired yield and selectivity
Phenol + Formaldehyde + Methylamine → 4-[(Methylamino)methyl]phenol
This process proceeds via the formation of a Mannich base, which is then reduced or directly converted into the hydrochloride salt.
Reduction of the Mannich Base to the Amino Compound
The Mannich base, such as 4-nitroso-3-methylphenol (obtained via nitrosation of m-cresol), undergoes catalytic hydrogenation to yield the amino derivative.
- Catalyst: Palladium on carbon (Pd/C, typically 3% Pd)
- Solvent: Methyl alcohol or ethanol
- Temperature: 20–25°C
- Hydrogen Pressure: 30–60 psi (~0.2–0.4 MPa)
- Reaction Time: 2–8 hours, depending on scale and catalyst activity
4-Nitroso-3-methylphenol + H₂ → 4-[(Methylamino)methyl]phenol
This step is critical for converting the nitroso group into the amino group, producing the desired methylaminomethyl phenol.
Conversion to Hydrochloride Salt
The free base, 4-[(Methylamino)methyl]phenol , is then reacted with hydrochloric acid to form the hydrochloride salt.
- Dissolve the amino phenol in water or dilute hydrochloric acid
- Maintain a controlled temperature (around 10–15°C) to prevent decomposition
- Add hydrochloric acid slowly to the solution, typically in slight excess (molar ratio of 0.8–1.2:1)
- Stir until complete reaction (monitored by pH or HPLC)
- Isolate the salt via filtration or evaporation
- Wash with cold water to remove impurities
- Dry under vacuum
- The hydrochloride salt, 4-[(Methylamino)methyl]phenol hydrochloride , precipitates out as a crystalline solid with high purity.
Summary Data Table of Preparation Parameters
| Step | Reactants | Conditions | Key Features | Yield/Remarks |
|---|---|---|---|---|
| Mannich reaction | Phenol, formaldehyde, methylamine | 0–15°C, aqueous alkaline medium | Formation of Mannich base | Typically 70–80% yield |
| Hydrogenation | Mannich base, Pd/C, H₂ | 20–25°C, 30–60 psi, 2–8 hrs | Conversion to amino phenol | High purity (>99%) |
| Acidification | Amino phenol, HCl | 10–15°C, slow addition | Salt formation | Crystalline salt obtained |
Research Findings and Notes
- Patents and Literature : The process described in patents such as CN103508908A and EP0373668A2 emphasizes mild reaction conditions, moderate temperatures, and controlled pH to optimize yield and purity.
- Catalytic Hydrogenation : Studies indicate that using palladium catalysts under mild hydrogen pressures effectively reduces nitroso intermediates to amino compounds with yields exceeding 70%.
- Reaction Optimization : Adjustments in molar ratios, temperature, and catalyst loading are crucial for maximizing yield and minimizing by-products.
- Purification : Crystallization from alcohols or water ensures high purity, with purity levels often exceeding 99.7% as confirmed by HPLC analysis.
Chemical Reactions Analysis
Types of Reactions: 4-[(Methylamino)methyl]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine intermediate can be reduced to form the amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
Scientific Research Applications
1. Biochemical Research
- Proteomics : The compound is widely used in biochemical assays to study protein interactions and modifications. Its ability to interact with various biological systems makes it valuable for understanding complex biochemical pathways .
- Enzyme Studies : It serves as a probe in enzyme kinetics studies, helping to elucidate the mechanisms of enzyme action and inhibition .
2. Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound may possess significant cytotoxic properties. In vitro studies have shown its potential to induce apoptosis in cancer cell lines, suggesting its utility as a lead compound in cancer therapeutics.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics, especially against multi-drug resistant pathogens .
3. Industrial Applications
- Chemical Synthesis : It is employed as a building block in organic synthesis for producing dyes, pigments, and other industrial chemicals due to its unique chemical reactivity .
- Pharmaceutical Development : The compound's structural features allow it to be modified for specific pharmaceutical applications, enhancing its efficacy as a drug candidate .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Demonstrated significant cytotoxicity in human cancer cell lines with IC values comparable to standard chemotherapeutics. |
| Antimicrobial Efficacy | Exhibited minimum inhibitory concentrations (MICs) against resistant bacterial strains similar to established antibiotics. |
Structural Comparison
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Methylamino)phenol sulfate | Similar phenolic structure | Different functional groups |
| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Related compound | Different industrial and research applications |
Mechanism of Action
The mechanism of action of 4-[(Methylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact pathways and molecular targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structurally related compounds include:
a) 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride
- Molecular Formula: C₉H₁₄ClNO₂
- Key Features: A methoxy (-OCH₃) group at the 2-position enhances lipophilicity compared to the target compound. The methylaminomethyl group at the 4-position retains basicity but alters steric interactions.
- Applications : Used in crystallographic studies or as a biochemical intermediate .
b) Synephrine Hydrochloride (4-(1-Hydroxy-2-(methylamino)ethyl)phenol hydrochloride)
- Molecular Formula: C₉H₁₄ClNO₂
- Key Features : Features a β-hydroxyethylamine side chain at the 4-position. The hydroxyl group increases hydrogen-bonding capacity, influencing its adrenergic receptor activity as a stimulant and decongestant .
c) Phenylephrine Hydrochloride (3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride)
- Molecular Formula: C₉H₁₄ClNO₂
- Key Features : Substitution at the 3-position (vs. 4 in the target compound) results in distinct stereoelectronic effects, enhancing selectivity for α₁-adrenergic receptors (vasoconstrictor applications) .
d) 4-(Methylamino)phenol Sulfate
- Molecular Formula: 2(C₇H₉NO)·H₂SO₄
- Key Features : A sulfate salt derivative with reduced solubility in organic solvents compared to hydrochloride salts. Used as a chemical intermediate in dye synthesis .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituents | Solubility Trends |
|---|---|---|---|
| 4-[(Methylamino)methyl]phenol HCl | ~189.64* | 4-(CH₂NHCH₃), -OH | Moderate water solubility |
| 2-Methoxy-4-[(methylamino)methyl]phenol HCl | 203.67 | 2-OCH₃, 4-(CH₂NHCH₃) | Increased lipophilicity |
| Synephrine HCl | 203.66 | 4-(β-hydroxyethyl-NHCH₃) | High water solubility |
| 4-(Methylamino)phenol sulfate | 350.34 | 4-NHCH₃, sulfate counterion | Low organic solvent solubility |
*Estimated based on structural analogy to .
Biological Activity
4-[(Methylamino)methyl]phenol hydrochloride, with the chemical formula CHNO·HCl and CAS Number 63989-88-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by a phenolic structure with a methylamino group. Its molecular weight is approximately 173.64 g/mol. The compound can undergo various chemical reactions, including oxidation and substitution, which can affect its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi. The presence of electron-donating groups in the phenolic structure enhances this activity, making them effective against multi-drug resistant strains .
Cytotoxic Effects
Cytotoxicity assays have demonstrated that this compound may possess anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways. Specifically, it has been observed to interact with key proteins involved in cell cycle regulation and apoptosis .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Receptor Interaction : The compound acts as a ligand for certain receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.
- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways, leading to altered cellular responses.
- Oxidative Stress : By generating reactive oxygen species (ROS), it can induce oxidative stress in cells, contributing to its cytotoxic effects.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : In a study involving human cancer cell lines, the compound showed IC values indicating significant cytotoxicity compared to standard chemotherapeutic agents .
- Antimicrobial Efficacy : Another study reported that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO·HCl |
| Molecular Weight | 173.64 g/mol |
| CAS Number | 63989-88-8 |
| Antimicrobial Activity | Effective against multiple strains |
| Cytotoxicity (IC) | Varies by cell line |
Q & A
Q. How can researchers determine the purity of 4-[(Methylamino)methyl]phenol hydrochloride during synthesis?
- Methodological Answer : Purity assessment typically involves thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For TLC, use silica gel plates and a solvent system (e.g., ethyl acetate/methanol) to calculate Rf values. A purity of ≥99% can be confirmed via spot homogeneity . For HPLC, employ a C18 column with UV detection (λ = 254 nm) and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Compare retention times and integrate peak areas to quantify impurities .
Q. What safety protocols are essential when handling hydrochloride salts like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of according to hazardous waste regulations. Avoid drainage contamination .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station. Seek medical attention if irritation persists .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Acquire - and -NMR spectra in deuterated solvents (e.g., DMSO-d6). Compare chemical shifts with reference data for methylamino and phenolic protons .
- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) or high-resolution MS (HRMS) to confirm molecular ion peaks ([M+H]) and isotopic patterns .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies and regioselectivity .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. Integrate experimental feedback to refine predictions .
- Example : ICReDD’s hybrid approach combines computational screening with experimental validation, reducing trial-and-error cycles by 50% .
Q. How to resolve contradictions between NMR and MS data during structural analysis?
- Methodological Answer :
- 2D NMR Correlations : Perform --HSQC and HMBC to confirm connectivity between the methylamino group and aromatic ring .
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals. For MS discrepancies, verify ionization efficiency (e.g., matrix effects in MALDI vs. ESI) .
- Case Study : In a recent synthesis, conflicting -NMR and ESI-MS data were resolved via --COSY, revealing conformational isomerism .
Q. What strategies mitigate environmental impacts during large-scale synthesis of this compound?
- Methodological Answer :
- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol. Use catalytic reagents (e.g., Pd/C for hydrogenation) to minimize waste .
- Waste Treatment : Neutralize acidic byproducts with sodium bicarbonate before disposal. Implement membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
